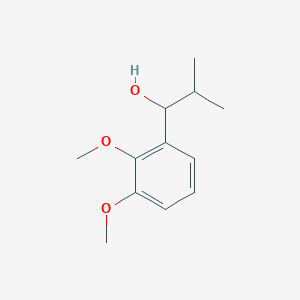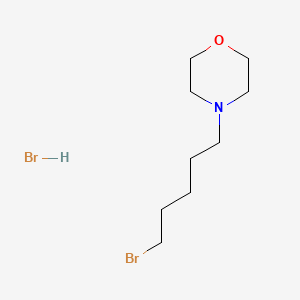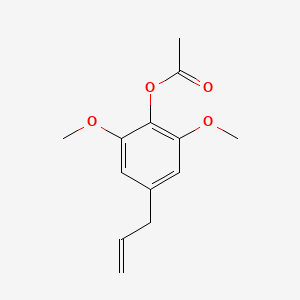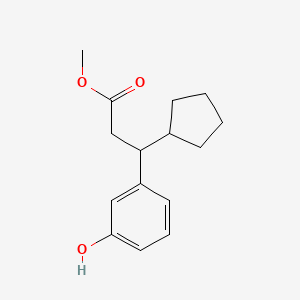
(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone: is a complex organic compound that features a unique combination of functional groups, including an aminomethyl group, an oxadiazole ring, and a morpholino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminium hydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or amides, while reduction of the oxadiazole ring can produce different heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxadiazole derivatives and morpholino-containing compounds. Examples include:
- (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(piperidino)methanone
- (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(pyrrolidino)methanone
Uniqueness
The uniqueness of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Eigenschaften
Molekularformel |
C14H16N4O3 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
[3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H16N4O3/c15-9-12-16-13(17-21-12)10-2-1-3-11(8-10)14(19)18-4-6-20-7-5-18/h1-3,8H,4-7,9,15H2 |
InChI-Schlüssel |
ZTHVZEGOIAGUNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)C3=NOC(=N3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)
![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)

![Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11926437.png)
![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)






![2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)

